Phenol, 2-[(2-aminoethyl)thio]-
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Overview
Description
Phenol, 2-[(2-aminoethyl)thio]- is an organic compound with the molecular formula C8H11NOS It is a derivative of phenol, where the hydroxyl group is substituted with a 2-[(2-aminoethyl)thio] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(2-aminoethyl)thio]- typically involves the nucleophilic substitution of a phenol derivative with a 2-[(2-aminoethyl)thio] group. One common method is the reaction of 2-bromoethylamine with thiophenol under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for Phenol, 2-[(2-aminoethyl)thio]- are not widely documented. the general approach would involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(2-aminoethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The aminoethyl group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides are the major products.
Reduction: Thiols are regenerated from disulfides.
Substitution: Various substituted phenol derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Phenol, 2-[(2-aminoethyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2-[(2-aminoethyl)thio]- involves its interaction with various molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiol group can undergo redox reactions, influencing cellular pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Thiophenol: Similar in structure but lacks the aminoethyl group.
Phenol: Lacks both the aminoethyl and thio groups.
2-(2-Aminoethyl)phenol: Similar but lacks the thio group.
Uniqueness
Phenol, 2-[(2-aminoethyl)thio]- is unique due to the presence of both the aminoethyl and thio groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
105608-90-0 |
---|---|
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-(2-aminoethylsulfanyl)phenol |
InChI |
InChI=1S/C8H11NOS/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,5-6,9H2 |
InChI Key |
AJZDMYPIXBDIQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)SCCN |
Origin of Product |
United States |
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